4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate involves multiple steps, typically starting with the preparation of the hydrazone derivative. The reaction conditions often include the use of hydrazine derivatives and bromobenzoyl chloride under controlled temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include hydrazine, bromobenzoyl chloride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and multistep synthesis processes.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with various biomolecules, influencing their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
- 4-((2-(2-methylbenzoyl)hydrazono)methyl)phenyl 4-bromobenzoate
- 4-{(E)-[2-(2-{2-[(4-ethoxyanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-bromobenzoate
- Methyl-2-bromobenzoate
Compared to these compounds, 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate is unique due to its specific hydrazone and bromobenzoyl groups, which confer distinct chemical properties and reactivity .
Biological Activity
4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate is a complex organic compound notable for its unique structural features, including a hydrazone linkage and brominated aromatic systems. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C21H14Br2N2O3, with a molecular weight of 502.2 g/mol. The presence of bromine atoms enhances its reactivity, making it a subject of interest in biological studies.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains, suggesting that the hydrazone moiety may also contribute to such activity .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Structure Features | Antimicrobial Activity |
---|---|---|
Thiazole Derivatives | Contains thiazole ring | Effective against Gram-positive and Gram-negative bacteria |
Hydrazone Analogues | Hydrazone linkage | Potential antimicrobial activity against various pathogens |
Anticancer Activity
In vitro studies have demonstrated that compounds with similar configurations can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The mechanism often involves disruption of cellular processes or induction of apoptosis .
Table 2: Anticancer Activity Findings
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound D6 | MCF7 | 10 |
Compound D7 | MCF7 | 8 |
The anticancer activity of hydrazone compounds can be attributed to their ability to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription .
Case Studies
- Synthesis and Evaluation : A study synthesized several hydrazone derivatives and evaluated their biological activities. The results indicated that specific substitutions on the hydrazone moiety significantly enhanced both antimicrobial and anticancer effects, highlighting the importance of structural modifications in optimizing biological activity .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. Such studies revealed favorable interactions between the synthesized hydrazones and key receptors, providing insights into their mechanism of action .
Properties
Molecular Formula |
C21H14Br2N2O3 |
---|---|
Molecular Weight |
502.2 g/mol |
IUPAC Name |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H14Br2N2O3/c22-16-9-7-15(8-10-16)21(27)28-17-11-5-14(6-12-17)13-24-25-20(26)18-3-1-2-4-19(18)23/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
CACVHYYTZVDZBL-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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